molecular formula C10H13BrO2 B14276458 Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate CAS No. 138408-58-9

Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate

Cat. No.: B14276458
CAS No.: 138408-58-9
M. Wt: 245.11 g/mol
InChI Key: SOIUYRPLCHWPAN-UHFFFAOYSA-N
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Description

Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate is an organic compound that features a cyclohexadiene ring substituted with a bromoethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate typically involves the bromination of a suitable precursor followed by esterification. One common method is the bromination of cyclohexa-2,5-diene-1-carboxylic acid, followed by esterification with methanol under acidic conditions . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a strong acid like sulfuric acid for the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more environmentally friendly brominating agents and catalysts to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted cyclohexadiene derivatives.

    Oxidation: Formation of cyclohexadienone or cyclohexadienecarboxylic acid.

    Reduction: Formation of cyclohexane derivatives.

    Cycloaddition: Formation of cyclohexene derivatives.

Mechanism of Action

The mechanism of action of Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the diene moiety can participate in cycloaddition reactions. These interactions can modulate biological pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate is unique due to the presence of both a bromoethyl group and a carboxylate ester on the cyclohexadiene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .

Properties

CAS No.

138408-58-9

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate

InChI

InChI=1S/C10H13BrO2/c1-13-9(12)10(7-8-11)5-3-2-4-6-10/h3-6H,2,7-8H2,1H3

InChI Key

SOIUYRPLCHWPAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C=CCC=C1)CCBr

Origin of Product

United States

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